1,3-Dichloro-2-cyclopropylbenzene

Description

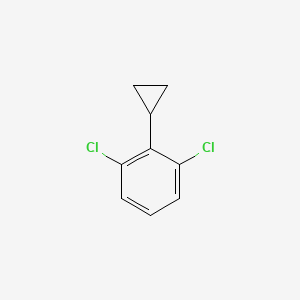

1,3-Dichloro-2-cyclopropylbenzene is a chlorinated aromatic compound featuring a benzene ring substituted with two chlorine atoms at positions 1 and 3, along with a cyclopropyl group at position 2. This structure combines the electronic effects of chlorine substituents with the steric and electronic contributions of the cyclopropane ring, making it a unique intermediate in organic synthesis and pharmaceutical applications .

Properties

Molecular Formula |

C9H8Cl2 |

|---|---|

Molecular Weight |

187.06 g/mol |

IUPAC Name |

1,3-dichloro-2-cyclopropylbenzene |

InChI |

InChI=1S/C9H8Cl2/c10-7-2-1-3-8(11)9(7)6-4-5-6/h1-3,6H,4-5H2 |

InChI Key |

MKOIZXQJSPNATD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-2-cyclopropylbenzene can be synthesized through several methods. One common approach involves the chlorination of 2-cyclopropylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-cyclopropylbenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropylbenzene derivatives with fewer chlorine atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles under basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

Major Products Formed

Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

Oxidation: Products include quinones and other oxidized aromatic compounds.

Reduction: Products include partially or fully dechlorinated cyclopropylbenzene derivatives.

Scientific Research Applications

1,3-Dichloro-2-cyclopropylbenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the interaction of chlorinated aromatic compounds with biological systems.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-cyclopropylbenzene involves its interaction with molecular targets through its aromatic and cyclopropyl groups. The chlorine atoms can participate in electrophilic interactions, while the cyclopropyl group can influence the compound’s reactivity and binding properties. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Dichlorobenzenes and Cyclopropane Derivatives

The following table compares key structural and regulatory attributes of 1,3-Dichloro-2-cyclopropylbenzene with related compounds from the evidence:

¹The target compound is referenced in but lacks a CAS number in the provided evidence.

Key Observations:

- Substituent Effects: The cyclopropyl group in this compound introduces steric hindrance and ring strain compared to linear alkyl chains (e.g., bromopropyl in ) or simpler dichlorobenzenes (e.g., 1,4-Dichlorobenzene). This may enhance reactivity in ring-opening reactions or pharmaceutical derivatization . Chlorine positioning (1,3 vs.

Functional Analogues: Cyclopropane-Containing Compounds

- Cyclopropane Derivatives :

- Cyclopropane itself (C₃H₆) is a strained hydrocarbon used in synthesis. Derivatives like cis-1,3-dimethylcyclopentane (CAS 2532-58-3, ) share steric challenges but lack aromaticity and halogen substituents.

- The compound in , (2,2-Dichloro-1-methylcyclopropyl)benzene, has a methyl group on the cyclopropane ring, which may reduce reactivity compared to the unsubstituted cyclopropyl group in the target compound .

Biological Activity

1,3-Dichloro-2-cyclopropylbenzene is an organic compound characterized by its unique molecular structure, which includes a benzene ring with two chlorine atoms and a cyclopropyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and toxicology, due to its biological activity and potential therapeutic applications.

- Molecular Formula : C10H8Cl2

- Molecular Weight : 215.08 g/mol

- IUPAC Name : this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H8Cl2 |

| Molecular Weight | 215.08 g/mol |

| IUPAC Name | This compound |

| Boiling Point | 195 °C |

| Melting Point | -5 °C |

Pharmacological Potential

Research indicates that this compound exhibits significant interactions with various biological targets. Its structure allows it to modulate enzyme activity and receptor binding, which could lead to therapeutic effects in treating certain diseases.

Mechanism of Action :

The compound's mechanism involves binding to specific enzymes or receptors, potentially influencing metabolic pathways. For instance, studies have shown that compounds with similar structures can act as inhibitors for certain cytochrome P450 enzymes, which play crucial roles in drug metabolism and detoxification processes .

Toxicological Studies

Toxicological assessments reveal that this compound can cause skin irritation and eye damage, as indicated by its classification under H315 and H319 . Understanding the toxicological profile is essential for evaluating the safety of this compound in pharmaceutical applications.

Case Studies

-

Enzyme Inhibition :

A study conducted on the inhibition of cytochrome P450 enzymes demonstrated that this compound could significantly inhibit enzyme activity at specific concentrations. This inhibition could alter the metabolism of co-administered drugs, suggesting a need for careful consideration in polypharmacy scenarios. -

Antimicrobial Activity :

Preliminary investigations have indicated that this compound may possess antimicrobial properties. In vitro studies showed effectiveness against certain bacterial strains, highlighting its potential as a lead compound in antibiotic development .

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes |

| Antimicrobial | Effective against select bacterial strains |

| Toxicity | Causes skin and eye irritation |

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. These derivatives often show enhanced biological activity compared to the parent compound. For example, modifications to the cyclopropyl group or the introduction of additional functional groups have been shown to improve binding affinity to target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.